![molecular formula C15H12N2S B2803005 N-(9-phenanthryl)thiourea CAS No. 409317-74-4](/img/structure/B2803005.png)
N-(9-phenanthryl)thiourea
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Overview
Description
N-(9-phenanthryl)thiourea is a type of thiourea derivative. Thioureas are a broad class of compounds with the general structure R2N−C(=S)−NR2 . They are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . N-phenylthiourea is a compound containing a N-phenylthiourea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Synthesis Analysis
The synthesis of thioureas can be achieved through various methods. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur . The synthesis of N,N′-substituted thiourea ligands was achieved in two steps .Molecular Structure Analysis
Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . Crystal packing revealed that compounds can form dimeric structures via intermolecular H-bonding using N–H···S and N–H···N interactions .Chemical Reactions Analysis
Thioureas are frequently applied to catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, as well as ring-opening polymerizations (ROP) in a mild and often asymmetric fashion .Physical And Chemical Properties Analysis
Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C and is soluble in water .Scientific Research Applications
Antibacterial Properties
Thiourea and its derivatives, including N-(9-phenanthryl)thiourea, have been found to exhibit antibacterial properties . This makes them potentially useful in the development of new antibacterial drugs or treatments.
Antioxidant Properties
These compounds also show antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticancer Applications
Thiourea derivatives have been studied for their anticancer properties . This suggests that they could be used in the development of new cancer treatments.
Anti-inflammatory Applications
The anti-inflammatory properties of thiourea derivatives make them potentially useful in treating conditions characterized by inflammation .
Anti-Alzheimer’s Disease Applications
Research has shown that thiourea derivatives may have properties that could be useful in the treatment of Alzheimer’s disease .
Antituberculosis Applications
Thiourea derivatives have been found to have antituberculosis properties , suggesting potential use in the treatment of tuberculosis.
Antimalarial Applications
Thiourea derivatives, including N-(9-phenanthryl)thiourea, have been found to exhibit antimalarial properties . This suggests potential use in the treatment of malaria.
Agricultural Applications
Thiourea has been found to improve seed and oil yields in certain plants under heat stress . This suggests that N-(9-phenanthryl)thiourea could potentially have similar applications in agriculture, particularly in regions affected by high temperatures.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as N-phenylthioureas, which are structurally characterized by a phenyl group linked to one nitrogen atom of a thiourea group .
Mode of Action
Thiourea derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(9-phenanthryl)thiourea with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Thiourea derivatives have been found to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
A study on thiourea derivatives, namely dsa-00, dsa-02, and dsa-09, showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry
Result of Action
Given the diverse biological applications of thiourea derivatives, it is likely that n-(9-phenanthryl)thiourea may have a range of effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Thiourea derivatives have been widely used in various fields such as agriculture, analytical chemistry, rubber industry, in the development of photographs, as well as in pharmacology . New N-acyl thiourea derivatives with heterocyclic rings have been synthesized and tested for their in vitro antimicrobial, anti-biofilm and antioxidant activities to obtain a drug candidate in a lead-optimization process .
properties
IUPAC Name |
phenanthren-9-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVBYILFFQBEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-phenanthryl)thiourea |
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